3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane
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Overview
Description
3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a heptamethyltrisiloxane backbone
Mechanism of Action
Target of Action
Chloromethyl groups are often used in organic synthesis to introduce a reactive chloromethyl group into a molecule, which can then undergo further reactions .
Mode of Action
For instance, in the Blanc chloromethylation reaction, aromatic rings react with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .
Biochemical Pathways
Compounds with chloromethyl groups can potentially interact with various biochemical pathways depending on their specific structure and the presence of other functional groups .
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been studied in rats, and its plasma concentrations were determined using a high-performance liquid chromatography-diode array detector (hplc-dad) method .
Result of Action
Compounds with chloromethyl groups can potentially have various effects depending on their specific structure and the presence of other functional groups .
Action Environment
The action, efficacy, and stability of 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane can be influenced by various environmental factors. For instance, it is known that chloromethyl groups can form unstable peroxides when exposed to oxygen or air . Therefore, the storage and handling conditions of this compound can significantly impact its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane typically involves the chloromethylation of heptamethyltrisiloxane. One common method is the reaction of heptamethyltrisiloxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using specialized reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various functionalized siloxanes.
- Oxidation reactions produce hydroxyl or carbonyl-functionalized siloxanes.
- Reduction reactions result in methyl-substituted siloxanes.
Scientific Research Applications
3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in materials science and catalysis.
Biology: The compound can be used to modify biomolecules for enhanced stability and functionality.
Medicine: Functionalized derivatives of this compound are explored for drug delivery systems and as components in medical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Comparison with Similar Compounds
3-(Chloromethyl)benzoic acid: Another chloromethyl-containing compound used in organic synthesis and pharmaceuticals.
Chloromethyl methyl ether: A simpler chloromethyl compound used in alkylation reactions.
Uniqueness: 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane stands out due to its siloxane backbone, which imparts unique properties such as flexibility, thermal stability, and hydrophobicity. These characteristics make it particularly valuable in applications requiring durable and stable materials.
Properties
IUPAC Name |
chloromethyl-methyl-bis(trimethylsilyloxy)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23ClO2Si3/c1-12(2,3)10-14(7,8-9)11-13(4,5)6/h8H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIFKQBRPAZRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23ClO2Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499317 |
Source
|
Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17201-87-5 |
Source
|
Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17201-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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